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Compound of Interest

Compound Name: Sulfo-Cyanine7 carboxylic acid

Cat. No.: B611068 Get Quote

In-Depth Technical Guide to Sulfo-Cyanine7
Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral and physicochemical properties

of Sulfo-Cyanine7 (Sulfo-Cy7) carboxylic acid, a near-infrared (NIR) fluorescent dye with

significant applications in biomedical research and drug development. Detailed experimental

protocols and visualizations of its application in studying cellular signaling are also presented.

Core Properties of Sulfo-Cyanine7 Carboxylic Acid
Sulfo-Cyanine7 carboxylic acid is a water-soluble, near-infrared fluorescent dye that is widely

utilized for labeling biomolecules such as proteins, antibodies, and peptides.[1][2] Its high

hydrophilicity, a result of its sulfonate groups, makes it particularly suitable for biological

applications in aqueous environments.[1] The dye is characterized by a strong fluorescence

emission in the near-infrared spectrum, high photostability, and a high quantum yield, which

contribute to its utility in deep tissue imaging with minimal background autofluorescence.[1][3]

[4]

Quantitative Data Summary
The spectral and physical properties of Sulfo-Cyanine7 carboxylic acid and its common

derivatives are summarized in the table below. These values are critical for designing and
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interpreting fluorescence-based assays.

Property

Sulfo-
Cyanine7
Carboxylic
Acid

Sulfo-
Cyanine7 NHS
Ester

Sulfo-
Cyanine7
Dicarboxylic
Acid

Reference(s)

Molar Extinction

Coefficient (ε)

~240,600

M⁻¹cm⁻¹

240,600

M⁻¹cm⁻¹

240,600

M⁻¹cm⁻¹
[5]

Excitation

Maximum (λex)
~750 nm 750 nm 750 nm [1][5]

Emission

Maximum (λem)
~773 nm 773 nm 773 nm [1][5]

Quantum Yield High
Improved by

20% over Cy7®
- [3][4]

Molecular Weight ~746.97 g/mol ~844.05 g/mol ~847.09 g/mol [5]

CAS Number
2104632-29-1

(inner salt)

1603861-95-5,

1604244-45-2
-

Solubility
Good in water,

DMF, DMSO

Good in water,

DMF, DMSO

Good in water,

DMF, DMSO
[5]

Storage

Conditions

-20°C in the

dark, desiccated

-20°C in the

dark, desiccated

-20°C in the

dark, desiccated
[5]

Experimental Protocols
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a crucial parameter for quantifying the concentration of a

substance in solution using absorbance spectroscopy, as described by the Beer-Lambert law

(A = εlc). Below is a detailed protocol for determining the molar extinction coefficient of Sulfo-
Cyanine7 carboxylic acid.

Materials:
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Sulfo-Cyanine7 carboxylic acid

Methanol (spectroscopic grade)

Volumetric flasks (various sizes)

Micropipettes

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Prepare a Stock Solution:

Accurately weigh a small amount (e.g., 1 mg) of Sulfo-Cyanine7 carboxylic acid.

Dissolve the dye in a known volume of methanol (e.g., 10 mL) in a volumetric flask to

create a stock solution. Calculate the molar concentration of this stock solution.

Prepare Serial Dilutions:

Perform a series of dilutions of the stock solution with methanol to obtain a range of

concentrations that will yield absorbance values between 0.1 and 1.0. This is the typical

linear range for most spectrophotometers.

Measure Absorbance:

Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.

Set the spectrophotometer to scan a wavelength range that includes the expected

absorption maximum of Sulfo-Cy7 (e.g., 600-800 nm).

Use a quartz cuvette filled with methanol as a blank to zero the instrument.

Measure the absorbance spectrum for each dilution, ensuring to rinse the cuvette with the

next solution to be measured.
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Identify the wavelength of maximum absorbance (λmax).

Calculate Molar Extinction Coefficient:

Plot a graph of absorbance at λmax versus the molar concentration of the dilutions.

Perform a linear regression on the data points. The slope of the resulting line will be the

molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a 1 cm path length cuvette.

Bioconjugation of Sulfo-Cyanine7 Carboxylic Acid to a
Targeting Peptide
This protocol describes the conjugation of Sulfo-Cyanine7 carboxylic acid to a peptide

containing a primary amine, a common step in creating targeted fluorescent probes.

Materials:

Sulfo-Cyanine7 carboxylic acid

Targeting peptide with a primary amine (e.g., RGD peptide)

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous Dimethylformamide (DMF)

Phosphate-buffered saline (PBS)

Size-exclusion chromatography column (e.g., PD-10)

Procedure:

Activation of Carboxylic Acid:

Dissolve Sulfo-Cyanine7 carboxylic acid in anhydrous DMF.

Add HBTU (1.2 equivalents) and DIPEA (2 equivalents) to the solution to activate the

carboxylic acid group.
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Allow the reaction to proceed for 15-20 minutes at room temperature.

Conjugation to Peptide:

Dissolve the targeting peptide in DMF.

Add the peptide solution to the activated Sulfo-Cy7 solution.

Let the reaction mixture stir at room temperature for 2-4 hours, or overnight at 4°C,

protected from light.

Purification of the Conjugate:

Remove the DMF under reduced pressure.

Redissolve the residue in PBS.

Purify the Sulfo-Cy7-peptide conjugate from unreacted dye and reagents using a size-

exclusion chromatography column equilibrated with PBS.

Collect the fractions containing the labeled peptide, which will be visibly colored.

Characterization:

Confirm the successful conjugation and purity of the product using techniques such as

HPLC and mass spectrometry.

Determine the degree of labeling by measuring the absorbance at 280 nm (for the peptide)

and at the λmax of Sulfo-Cy7.

Visualization of Experimental Workflows and
Signaling Pathways
Experimental Workflow for Receptor Binding Studies
The following diagram illustrates a typical workflow for using a Sulfo-Cy7-labeled ligand to

study receptor binding and localization in cancer cells, which can provide insights into cell

signaling.
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Caption: Workflow for receptor binding studies using Sulfo-Cy7 labeled peptides.

Signaling Pathway: Integrin αVβ3-Mediated Signaling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b611068?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sulfo-Cy7 labeled RGD peptides can be used to visualize and study integrin αVβ3 receptors,

which are often overexpressed in cancer cells and play a crucial role in cell adhesion,

migration, and survival signaling. The binding of an RGD ligand to integrin αVβ3 can initiate a

cascade of intracellular signals.
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Caption: Simplified Integrin αVβ3 signaling pathway initiated by ligand binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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